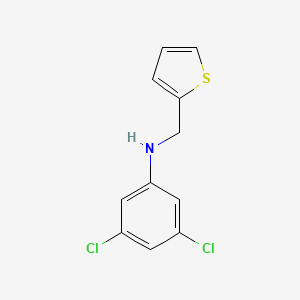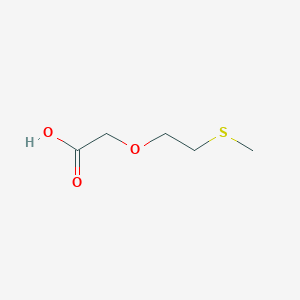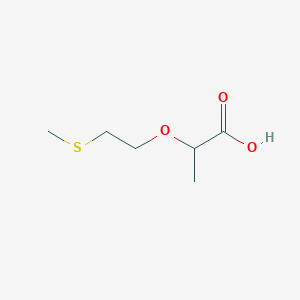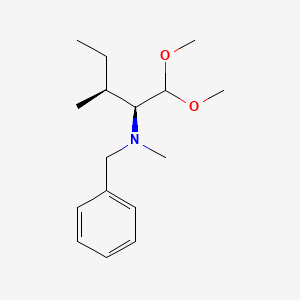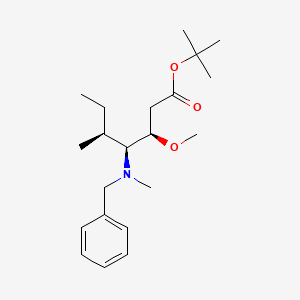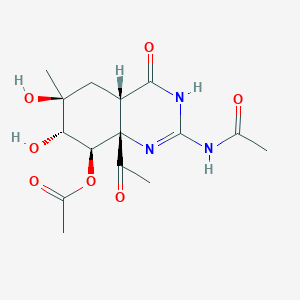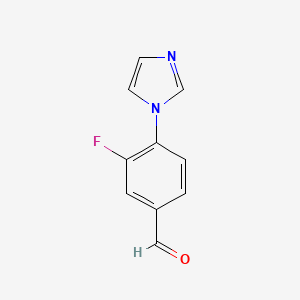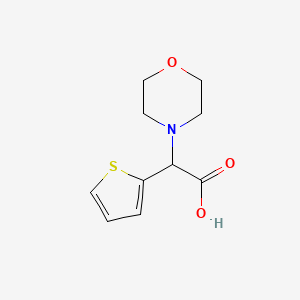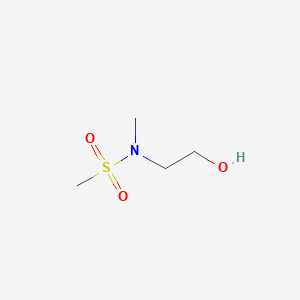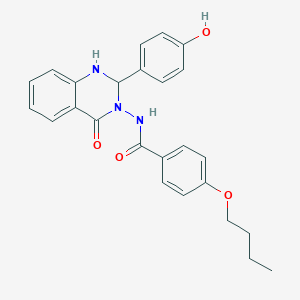
4-Butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide
Übersicht
Beschreibung
Vorbereitungsmethoden
Quin-C7 is synthesized through a series of chemical reactions involving quinazolinone derivatives . The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it is known that the compound is produced with high purity and is biologically tested to ensure its effectiveness . Industrial production methods likely involve large-scale synthesis and purification processes to maintain the compound’s high purity and activity .
Analyse Chemischer Reaktionen
Quin-C7 unterliegt verschiedenen chemischen Reaktionen, einschließlich Substitution und Komplexbildung . Häufig verwendete Reagenzien in diesen Reaktionen sind Formylpeptidrezeptoragonisten und -antagonisten . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, die die für Forschungsanwendungen notwendige biologische Aktivität behalten .
Wissenschaftliche Forschungsanwendungen
Quin-C7 wird hauptsächlich in der wissenschaftlichen Forschung als Antagonist des Formylpeptidrezeptors 2 (FPR2) eingesetzt . Dieser Rezeptor spielt eine entscheidende Rolle bei Entzündungsreaktionen, was Quin-C7 zu einem wertvollen Werkzeug für die Erforschung von Entzündungen und verwandten Prozessen macht . Die Verbindung wurde in verschiedenen Bioassays eingesetzt, um die FPR2-Aktivierung in humanen akuten Promyelozytenleukämie-Zellen zu hemmen .
Wirkmechanismus
Quin-C7 übt seine Wirkung aus, indem es an den Formylpeptidrezeptor 2 (FPR2) bindet und dessen Aktivierung hemmt . Diese Hemmung verhindert, dass der Rezeptor Entzündungsreaktionen auslöst, wodurch Entzündungen und oxidativer Stress reduziert werden . Die molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, umfassen den FPR2-Rezeptor und zugehörige Signalwege .
Wirkmechanismus
Quin-C7 exerts its effects by binding to the formyl peptide receptor 2 (FPR2) and inhibiting its activation . This inhibition prevents the receptor from triggering inflammatory responses, thereby reducing inflammation and oxidative stress . The molecular targets involved in this mechanism include the FPR2 receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Quin-C7 ist einzigartig in seiner hohen Selektivität und Potenz als FPR2-Antagonist . Ähnliche Verbindungen umfassen andere Quinazolinonderivate und Formylpeptidrezeptor-Antagonisten . Quin-C7 zeichnet sich durch seine hohe Reinheit und biologische Aktivität aus, was es zu einer bevorzugten Wahl für Forschungsanwendungen macht .
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-2-3-16-32-20-14-10-18(11-15-20)24(30)27-28-23(17-8-12-19(29)13-9-17)26-22-7-5-4-6-21(22)25(28)31/h4-15,23,26,29H,2-3,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRPHVKOQXJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


